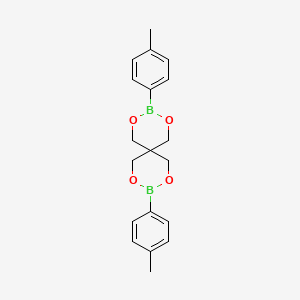
Pentaerythritol di(p-methylbenzeneboronate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentaerythritol di(p-methylbenzeneboronate) is an organic compound derived from pentaerythritol and p-methylbenzeneboronic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol di(p-methylbenzeneboronate) typically involves the reaction of pentaerythritol with p-methylbenzeneboronic acid. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere. The reaction conditions often include elevated temperatures and the use of a solvent like toluene or dimethylformamide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for pentaerythritol di(p-methylbenzeneboronate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Pentaerythritol di(p-methylbenzeneboronate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate groups back to boronic acids.
Substitution: The boronate groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Pentaerythritol di(p-methylbenzeneboronate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its boronate functionality.
作用机制
The mechanism by which pentaerythritol di(p-methylbenzeneboronate) exerts its effects involves the interaction of its boronate groups with various molecular targets. These interactions can include the formation of reversible covalent bonds with diols or other nucleophiles, which can modulate the activity of enzymes or other biological molecules. The pathways involved often depend on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound with different functional groups and applications.
Dipentaerythritol: Used in the production of polyesters and polyurethanes.
Neopentyl glycol: A related compound used in the synthesis of resins and plasticizers.
Uniqueness
Pentaerythritol di(p-methylbenzeneboronate) is unique due to its boronate functionality, which imparts distinct chemical reactivity and potential applications. Unlike other pentaerythritol derivatives, this compound can participate in boron-specific reactions, making it valuable in fields such as materials science and medicinal chemistry.
属性
CAS 编号 |
7091-41-0 |
|---|---|
分子式 |
C19H22B2O4 |
分子量 |
336.0 g/mol |
IUPAC 名称 |
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane |
InChI |
InChI=1S/C19H22B2O4/c1-15-3-7-17(8-4-15)20-22-11-19(12-23-20)13-24-21(25-14-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI 键 |
LIKRJSWBWZSSLR-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC2(CO1)COB(OC2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


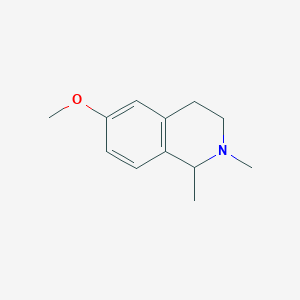
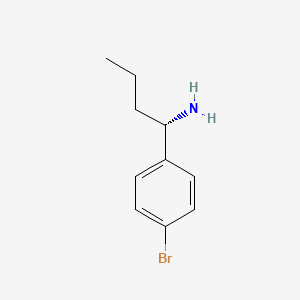
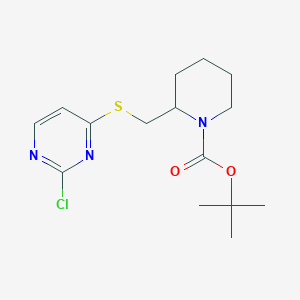

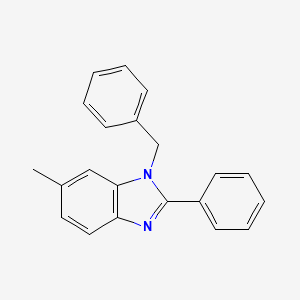
![2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile hydrochloride](/img/structure/B13980655.png)
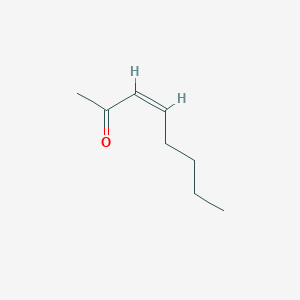
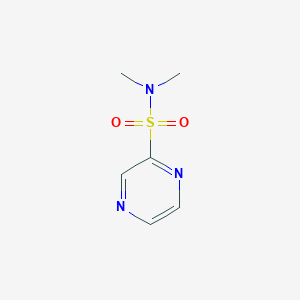
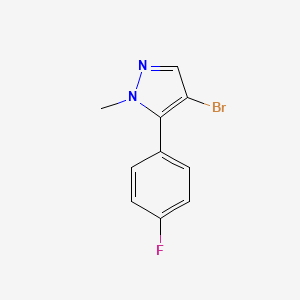
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
